2-(4-Fluorophenyl)prop-2-enoic acid, also known as 3-(4-fluorophenyl)prop-2-enoic acid, is a fluorinated aromatic compound with the molecular formula and a molecular weight of approximately 166.15 g/mol. It is classified as a carboxylic acid and an aromatic compound, specifically falling under the categories of aromatic heterocycles, aliphatic carboxylic acids, and fluorinated intermediates . The compound is notable for its applications in various chemical syntheses and potential roles in pharmaceuticals.
The synthesis of 2-(4-Fluorophenyl)prop-2-enoic acid can be achieved through various methods, primarily involving the reaction of 4-fluorobenzaldehyde with an appropriate reagent to form the corresponding prop-2-enoic acid derivative. One common method includes:
Technical details regarding specific yields, reaction conditions (temperature, time), and purification methods may vary based on the exact synthetic route employed in laboratory settings.
The molecular structure of 2-(4-Fluorophenyl)prop-2-enoic acid can be represented using various chemical notation systems:
OC(=O)C=CC1=CC=C(F)C=C1InChI=1S/C9H7FO2/c1-6(9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H2,(H,11,12)ISMMYAZSUSYVQG-UHFFFAOYSA-NThe compound features a prop-2-enoic acid backbone with a fluorinated phenyl group at the second position, contributing to its unique chemical properties and reactivity .
2-(4-Fluorophenyl)prop-2-enoic acid is involved in several chemical reactions typical for α,β-unsaturated carboxylic acids:
These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical chemistry .
The mechanism of action for 2-(4-Fluorophenyl)prop-2-enoic acid primarily involves its electrophilic nature due to the conjugated double bond system. In biological systems or synthetic pathways:
Data on specific interactions or biological pathways involving this compound remains limited but indicates potential roles in drug development and synthesis .
The physical properties of 2-(4-Fluorophenyl)prop-2-enoic acid include:
Chemical properties include:
Safety data regarding handling and storage indicate that it should be kept at room temperature in a well-sealed container to prevent degradation .
The applications of 2-(4-Fluorophenyl)prop-2-enoic acid are diverse:
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: